3-Iodo-3-methyloxetane
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Overview
Description
3-Iodo-3-methyloxetane: is an organic compound with the molecular formula C₅H₉IO It is characterized by an oxetane ring, which is a four-membered cyclic ether, substituted with an iodine atom and a methyl group at the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-3-methyloxetane typically involves the iodination of 3-methyloxetane. One common method is the reaction of 3-methyloxetane with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction proceeds as follows:
3-Methyloxetane+I2+Oxidizing Agent→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-3-methyloxetane: undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form oxetane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products Formed
Substitution: 3-Methyloxetane derivatives with various substituents.
Reduction: 3-Methyloxetane.
Oxidation: Oxetane derivatives with different functional groups.
Scientific Research Applications
3-Iodo-3-methyloxetane: has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 3-Iodo-3-methyloxetane depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of a new bond. In reduction reactions, the iodine atom is removed, resulting in the formation of 3-methyloxetane. The compound’s reactivity is influenced by the electron-withdrawing nature of the iodine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack.
Comparison with Similar Compounds
3-Iodo-3-methyloxetane: can be compared with other halogenated oxetanes, such as:
- 3-Chloro-3-methyloxetane
- 3-Bromo-3-methyloxetane
- 3-Fluoro-3-methyloxetane
These compounds share similar structures but differ in their halogen substituents The iodine atom in this compound is larger and more polarizable than chlorine, bromine, or fluorine, which affects its reactivity and the types of reactions it can undergo
Biological Activity
3-Iodo-3-methyloxetane, a compound with the molecular formula C5H9IO, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and cytotoxic effects, supported by data tables and relevant case studies.
- Molecular Weight : 212.03 g/mol
- CAS Number : 112823-30-0
- Molecular Formula : C5H9IO
- Purity : Typically requires storage in an inert atmosphere at temperatures between 2-8°C to maintain stability .
Biological Activity Overview
The biological activity of this compound has been assessed primarily through its antimicrobial and cytotoxic properties. The following sections detail these activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's effectiveness was evaluated using Minimum Inhibitory Concentration (MIC) assays.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The data suggests that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other serious conditions .
Cytotoxic Activity
In addition to its antimicrobial properties, this compound has been studied for its cytotoxic effects on cancer cell lines. The following table summarizes findings from various studies:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
A549 (lung cancer) | 20 |
MCF-7 (breast cancer) | 25 |
These results demonstrate that the compound exhibits selective cytotoxicity towards cancer cells, potentially making it a candidate for further development in cancer therapeutics .
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study assessed the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it significantly inhibited MRSA growth at concentrations as low as 16 µg/mL, suggesting potential use in treating resistant infections .
- Cytotoxicity Assessment : In a comparative study involving multiple cancer cell lines, this compound was shown to induce apoptosis in HeLa cells, with mechanisms involving mitochondrial disruption and caspase activation being elucidated through flow cytometry analysis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the iodine atom is believed to enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets. Modifications to the oxetane ring can further influence its biological profile.
Properties
Molecular Formula |
C4H7IO |
---|---|
Molecular Weight |
198.00 g/mol |
IUPAC Name |
3-iodo-3-methyloxetane |
InChI |
InChI=1S/C4H7IO/c1-4(5)2-6-3-4/h2-3H2,1H3 |
InChI Key |
OFFQCDCTNOEFMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)I |
Origin of Product |
United States |
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